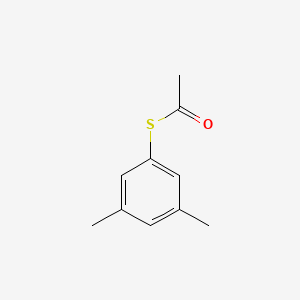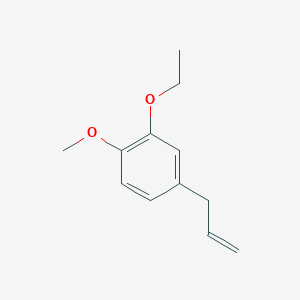![molecular formula C11H17NS B7993475 3-[(Diethylamino)methyl]thiophenol](/img/structure/B7993475.png)
3-[(Diethylamino)methyl]thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diethylamino)methyl]thiophenol is an organic compound with the molecular formula C₁₀H₁₅NO₃S. It is characterized by a thiophene ring substituted with a diethylamino group and a hydroxyl group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-3-carboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a thiol group through a reduction reaction using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution Reaction: The thiol group is then substituted with a diethylamino group using diethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Sulfoxide and Sulfone Derivatives: Resulting from the oxidation of the thiol group.
Thiol Derivatives: Resulting from the reduction of the hydroxyl group.
Substituted Derivatives: Resulting from the substitution of the hydroxyl group.
Scientific Research Applications
3-[(Diethylamino)methyl]thiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
3-[(Diethylamino)methyl]thiophenol is similar to other thiophenol derivatives, such as 3-(dimethylamino)thiophenol and 3-(methylamino)thiophenol. it is unique in its diethylamino group, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances the compound's solubility and reactivity compared to its counterparts.
Comparison with Similar Compounds
3-(Dimethylamino)thiophenol
3-(Methylamino)thiophenol
3-(Ethylamino)thiophenol
3-(Propylamino)thiophenol
Properties
IUPAC Name |
3-(diethylaminomethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWMNAPPTCFFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Di-iso-propylamino)methyl]thiophenol](/img/structure/B7993465.png)


![2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7993489.png)

